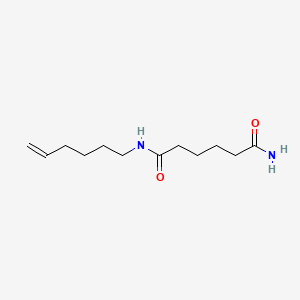

N-Hex-5-enyladipamide

Descripción

Contextualization of Amide Functionalities in Organic and Materials Chemistry

Amide groups, characterized by a carbonyl group bonded to a nitrogen atom, are a cornerstone of organic and materials chemistry. numberanalytics.comfiveable.me They are the fundamental linkage in proteins and peptides, forming the backbone of these essential biomolecules. numberanalytics.comresearchgate.net This peptide bond's stability and defined geometry are crucial for determining the complex three-dimensional structures and, consequently, the functions of proteins. researchgate.net

In the realm of materials science, the amide linkage is the defining feature of polyamides, a class of polymers renowned for their exceptional strength, durability, and resistance to chemicals and abrasion. numberanalytics.com Synthetic polymers like Nylon and Kevlar are prominent examples of polyamides that find widespread use in textiles, industrial fibers, and high-performance engineering plastics. wikipedia.org The ability of amides to participate in strong intermolecular hydrogen bonding significantly influences the physical properties of these materials, contributing to their high melting points and mechanical robustness. numberanalytics.comsolubilityofthings.com

The electronic nature of the amide bond, involving resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, results in a planar and rigid structure with a significant rotational barrier around the C-N bond. numberanalytics.com This structural rigidity is a key factor in the ordered arrangement of polymer chains and the folding of proteins. While generally stable, amides can undergo hydrolysis under acidic or basic conditions, a reactivity that is fundamental to many biological processes and chemical transformations. wikipedia.org

Exploration of Unsaturated Aliphatic Chains in Molecular Design and Synthesis

Unsaturated aliphatic chains, which contain one or more carbon-carbon double or triple bonds, are a versatile tool in molecular design and synthesis. solubilityofthings.com The presence of these pi bonds introduces specific reactivity and geometric constraints that can be exploited to create complex molecules and materials with tailored properties. noaa.gov

In polymer chemistry, the incorporation of unsaturated chains into monomers allows for polymerization through addition reactions, leading to the formation of a wide range of plastics and rubbers. noaa.gov The geometry of the double bond (cis or trans) can significantly influence the packing and macroscopic properties of the resulting polymer. Furthermore, the double bonds within a polymer backbone can be post-functionalized to introduce new chemical functionalities or to cross-link polymer chains, thereby enhancing the material's strength and thermal stability.

In the context of smaller molecules, unsaturated aliphatic chains are crucial for various biological functions and are key intermediates in organic synthesis. For instance, the degree of unsaturation in the fatty acid chains of lipids affects the fluidity of cell membranes. In synthetic chemistry, the double and triple bonds of unsaturated chains serve as reactive handles for a multitude of transformations, including hydrogenation, oxidation, and various coupling reactions, enabling the construction of intricate molecular architectures. smolecule.com Research has also shown that the introduction of unsaturation into aliphatic side chains can influence the self-assembly and electronic properties of molecules. researchgate.netnih.gov

Research Significance of N-Hex-5-enyladipamide as a Model System for Chemical Investigation

This compound serves as an excellent model system for chemical investigation due to the presence of two distinct and reactive functional groups: the amide linkages and the terminal alkene. This bifunctionality allows researchers to explore the interplay between these groups and to utilize them in a variety of chemical transformations.

The adipamide (B165785) portion of the molecule provides sites for hydrogen bonding, which can influence the compound's physical properties, such as its melting point and solubility, and direct its self-assembly into ordered structures. ontosight.ai The presence of two amide groups offers the potential for the formation of extended hydrogen-bonded networks, a key feature in the design of supramolecular assemblies and certain types of polymers.

Simultaneously, the hex-5-enyl group, with its terminal double bond, provides a reactive site for a wide array of organic reactions. smolecule.com This includes addition reactions, such as hydrogenation or halogenation, as well as more complex transformations like metathesis or polymerization, which could lead to the synthesis of novel polymers with pendant functional groups. noaa.govsmolecule.com The spatial separation of the alkene from the amide functionalities allows for selective reactions at either site, making this compound a versatile building block in organic synthesis.

The study of this compound can provide fundamental insights into how the properties of amide groups and unsaturated chains are modulated by each other's presence within the same molecule. For example, researchers can investigate how the electronic environment of the amide bond affects the reactivity of the alkene, and vice versa. This makes it a valuable tool for developing new synthetic methodologies and for understanding the structure-property relationships in more complex molecules and materials that contain both of these important functional groups.

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| CAS Number | 99769-57-0 |

| Boiling Point | 489.8°C at 760 mmHg |

| Flash Point | 250°C |

| Density | 0.99 g/cm³ |

| EC Number | 309-034-3 |

| InChI Key | DIFFWVVIHKVXDB-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound echemi.comalfa-chemistry.com

Structure

3D Structure

Propiedades

Número CAS |

99769-57-0 |

|---|---|

Fórmula molecular |

C12H22N2O2 |

Peso molecular |

226.32 g/mol |

Nombre IUPAC |

N'-hex-5-enylhexanediamide |

InChI |

InChI=1S/C12H22N2O2/c1-2-3-4-7-10-14-12(16)9-6-5-8-11(13)15/h2H,1,3-10H2,(H2,13,15)(H,14,16) |

Clave InChI |

DIFFWVVIHKVXDB-UHFFFAOYSA-N |

SMILES canónico |

C=CCCCCNC(=O)CCCCC(=O)N |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways of N Hex 5 Enyladipamide

Development of Novel Catalytic Systems for N-Hex-5-enyladipamide Production

Homogeneous Catalysis Applications in Amide Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful tool for amide synthesis, often providing high efficiency and selectivity under mild reaction conditions. mpg.de The development of novel homogeneous catalysts aims to achieve quantitative yields and high atom economy while avoiding harsh conditions. mpg.de For the synthesis of this compound, various homogeneous catalysts, including organocatalysts and metal complexes, can be considered to facilitate the amidation process.

Research in homogeneous catalysis has demonstrated that small organic molecules can function as efficient and selective organocatalysts, rivaling traditional metal-based systems. mpg.de For instance, Brønsted acid catalysts can activate the carboxylic acid group of adipic acid, making it more susceptible to nucleophilic attack by hex-5-en-1-amine (B1268122). mpg.de Furthermore, transition metal complexes, such as those based on rhodium (Rh), iridium (Ir), or copper (Cu), are widely used in various organic transformations and could be adapted for this specific amide synthesis. mdpi.combeilstein-journals.org N-Heterocyclic carbene (NHC)–Cu(I) complexes, for example, have been extensively reviewed for their catalytic activity in a range of organic reactions. beilstein-journals.org The conversion of a catalyst precursor into the catalytically active species is a critical step that occurs in the initial phase of the reaction. mdpi.com

Below is a table summarizing potential homogeneous catalyst types applicable to the synthesis of this compound.

| Catalyst Type | Example(s) | General Role in Amide Synthesis | Potential Advantages |

| Organocatalysts | Chiral Brønsted Acids, Amines | Activation of carboxylic acid; promotion of carbonyl transformations. mpg.de | Metal-free, avoids toxic residues, potential for asymmetric synthesis. mpg.de |

| Metal Complexes | Rhodium/phosphine complexes, [Rh((S,S)-Me-DuPhos)(COD)]BF₄ | Catalyze a wide range of transformations, including hydrogenation and coupling. mdpi.com | High activity and selectivity, well-defined active sites. |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to form a highly reactive intermediate for amidation. smolecule.com | Effective for direct coupling under mild conditions. |

| Mixed Anhydrides | - | Forms a reactive anhydride (B1165640) intermediate from the carboxylic acid, facilitating nucleophilic attack. ontosight.ai | Offers an environmentally friendly and high-yielding pathway. ontosight.ai |

Heterogeneous Catalysis for Sustainable this compound Synthesis

Heterogeneous catalysis, where the catalyst exists in a different phase from the reactants, is a cornerstone of green chemistry and sustainable industrial processes. nih.gov Its primary advantages include ease of separation from the reaction mixture, potential for catalyst recycling, and enhanced stability, which are crucial for developing sustainable methods for producing this compound. nih.govmdpi.com

The synthesis can be envisioned using supported metal catalysts, where active metal nanoparticles are dispersed on a high-surface-area support. For the precursors, sustainable methods are also being explored; for example, the synthesis of adipic acid from cyclohexene (B86901) can be achieved using gold (Au) catalysts under green conditions. cardiff.ac.uk For the amidation step, solid acid catalysts could replace corrosive mineral acids for activating the adipic acid moiety.

Recent advances have focused on creating highly efficient and selective heterogeneous catalysts. Single-atom heterogeneous catalysts (SACs), which feature isolated metal atoms on a support, offer maximum metal utilization and unique reactivity. nih.gov Strategies to bridge homogeneous and heterogeneous catalysis involve creating active sites on a solid support that mimic the structure of molecular catalysts. chemrxiv.orgnih.gov For instance, atomically dispersed iron in a nitrogen-doped carbon support (Fe-N-C) has been developed, inspired by molecular iron complexes. chemrxiv.org Such concepts could be applied to develop advanced catalysts for this compound synthesis. Electro-organic synthesis using heterogeneous catalysts is another emerging green technique that uses electricity to drive reactions, eliminating the need for chemical oxidants. nih.gov

The following table outlines potential heterogeneous catalyst systems for a more sustainable synthesis of this compound.

| Catalyst System | Example(s) | Role in Synthesis | Sustainability Aspect |

| Supported Metal Nanoparticles | Au/TiO₂, Pd/C, Raney Ni | Catalyzing hydrogenation of precursors or direct reductive amination. cardiff.ac.ukmdpi.com | Reusable, can operate under milder conditions, potential use of green oxidants like H₂O₂. cardiff.ac.uk |

| Solid Acid Catalysts | Zeolites, Sulfonated Resins | Activation of adipic acid as a Lewis or Brønsted acid catalyst. | Replaces corrosive liquid acids, easily separable, reduces waste. |

| Single-Atom Catalysts (SACs) | Fe-N-C, Cu on supports | Precise active sites for high selectivity in amidation or precursor synthesis. nih.govchemrxiv.org | High atom efficiency, unique reactivity, potential for high turnover numbers. |

| Supported Copper Catalysts | Cu(I) on silica, CuFe₂O₄ | Catalyzing azide-alkyne cycloadditions (click chemistry) or direct amination. mdpi.comnih.gov | Often uses water as a solvent, catalyst can be magnetically separated and reused. mdpi.com |

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions, maximizing yield, and minimizing byproducts. ontosight.ai The synthesis of this compound from adipic acid and hex-5-en-1-amine is fundamentally a nucleophilic acyl substitution reaction. The reaction can be catalyzed by either acids or bases, or proceed through a more reactive derivative of adipic acid.

In a common pathway using a coupling agent like DCC, the carboxylic acid group of adipic acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic nitrogen atom of hex-5-en-1-amine, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and a dicyclohexylurea byproduct.

Catalysts play a direct role in the mechanism. A Brønsted acid, for example, protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the amine. incatt.nl This activation lowers the energy barrier for the reaction.

Mechanistic studies for related reactions provide insight into how the synthesis of this compound could be investigated. For example, in the iridium-catalyzed asymmetric hydrogenation of oximes, it was proposed that a strong Brønsted acid activates the substrate via protonation, assists in the heterolytic cleavage of dihydrogen, and prevents product inhibition. incatt.nl A similar detailed investigation for this compound synthesis would involve:

Kinetic Studies: To determine the reaction order with respect to each reactant and catalyst, providing clues about the rate-determining step.

Intermediate Trapping and Characterization: Using spectroscopic techniques (NMR, IR, Mass Spectrometry) to identify and characterize transient intermediates.

Isotopic Labeling: To trace the path of specific atoms throughout the reaction.

Computational Modeling (DFT): To calculate the energy profiles of different proposed pathways and visualize transition state structures, as has been done to understand the catalytic effect in acylhydrazone exchange reactions. rsc.org

Potential side reactions must also be considered in the mechanistic analysis. The terminal alkene in the hex-5-enyl group could potentially undergo polymerization under certain acidic conditions or react in the presence of specific metal catalysts. smolecule.com Additionally, under hydrolytic conditions (acidic or basic), the final amide product can hydrolyze back to hex-5-enylamine and adipic acid. smolecule.com

Advanced Analytical Techniques and Characterization Research for N Hex 5 Enyladipamide

Method Development in High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental for assessing the purity of N-Hex-5-enyladipamide and for identifying any byproducts or impurities that may be present from its synthesis.

Optimization of High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, methods often rely on derivatization or the use of universal detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD). Alternatively, derivatization with a UV-active agent can be employed.

For purity assessment, a reversed-phase HPLC method is typically developed. The selection of the stationary phase is crucial; a C18 column is often effective for separating aliphatic compounds. jove.com The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good resolution between the main compound and its potential impurities. acs.org Given that this compound has two amide groups, it is polar, but the C6 alkyl and alkenyl chains provide significant hydrophobicity. An isocratic elution might be suitable for routine purity checks, while a gradient elution can provide better separation for a wider range of potential impurities. acs.org

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15 minutes |

This data is illustrative and based on methods for similar long-chain aliphatic diamides.

Gas Chromatography (GC) Parameters for Volatile Byproduct Analysis and Impurity Profiling

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the method of choice for analyzing volatile and semi-volatile byproducts and impurities that might be present in a sample of this compound. nih.govosti.gov These could include unreacted starting materials, solvent residues, or side-products from the synthesis. The analysis of long-chain amides by GC-MS is a well-established technique. nih.gov

The selection of the GC column is critical, with mid-polarity columns often providing good separation for amide compounds. The temperature program of the GC oven is optimized to separate compounds with a range of boiling points. The mass spectrometer allows for the identification of the separated components based on their mass spectra.

Table 2: Illustrative GC-MS Parameters for Impurity Profiling of this compound

| Parameter | Value/Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-500 |

This data is illustrative and based on standard methods for the analysis of volatile organic compounds and long-chain amides.

Applications of Spectroscopic Techniques for In-depth Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, characteristic signals for the alkenyl protons (H-5' and H-6' of the hexenyl group) are expected in the downfield region (around 4.9-5.8 ppm). libretexts.org The protons on the carbons adjacent to the nitrogen atoms of the amide groups would appear in the range of 3.1-3.3 ppm. The numerous methylene (B1212753) protons in the aliphatic chains would present as complex multiplets in the upfield region (1.2-2.2 ppm). The amide N-H protons would show a signal typically between 5.5 and 8.5 ppm, the exact position being dependent on solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the amide groups (around 173-175 ppm) and the sp² carbons of the double bond (around 114-140 ppm). libretexts.org The remaining sp³ hybridized carbons would appear in the upfield region of the spectrum. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O (Amide) | - | ~174 |

| -NH- (Amide) | ~7.5 (broad) | - |

| -CH₂-NH- | ~3.2 (q) | ~40 |

| -CH₂-C=O | ~2.2 (t) | ~36 |

| -CH₂-CH₂-C=O | ~1.6 (m) | ~25 |

| =CH₂ (alkenyl) | ~4.9 (dd) | ~115 |

| -CH= (alkenyl) | ~5.8 (m) | ~138 |

| -CH₂-CH= | ~2.0 (q) | ~33 |

| Aliphatic -CH₂- | 1.3-1.5 (m) | 26-29 |

This data is illustrative and predicted based on standard chemical shift values for similar functional groups. libretexts.orghuji.ac.il

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the this compound molecule. metrohm.comthermofisher.cn These techniques are particularly useful for confirming the presence of the amide and alkenyl groups.

In the IR spectrum, the amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed as a strong band around 3300 cm⁻¹. The C=O stretching (Amide I band) appears as a very strong absorption around 1640 cm⁻¹. The N-H bending (Amide II band) is found around 1550 cm⁻¹. spectroscopyonline.com The C=C stretching of the terminal alkene would be visible around 1640 cm⁻¹, potentially overlapping with the Amide I band, while the =C-H out-of-plane bending vibrations would produce sharp bands in the 910-990 cm⁻¹ region.

Raman spectroscopy is also highly sensitive to the vibrations of the molecular backbone. rsc.org The C=C double bond, being a non-polar bond, will typically show a strong signal in the Raman spectrum around 1640 cm⁻¹, which can be more distinct than in the IR spectrum. rsc.org

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H (Amide) | Stretch | ~3300 (strong, broad) | ~3300 (weak) |

| C-H (Aliphatic) | Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O (Amide I) | Stretch | ~1640 (very strong) | ~1640 (moderate) |

| N-H (Amide II) | Bend | ~1550 (strong) | ~1550 (weak) |

| C=C (Alkene) | Stretch | ~1640 (medium) | ~1640 (strong) |

| =C-H (Alkene) | Bend (out-of-plane) | ~910, ~990 (strong) | Weak |

This data is illustrative and based on established group frequencies for amides and alkenes. spectroscopyonline.comspectroscopyonline.com

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for the unequivocal determination of the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Techniques like electrospray ionization (ESI) are well-suited for analyzing polar molecules like diamides. rsc.org

Electron ionization (EI) mass spectrometry, often coupled with GC, provides valuable structural information through the analysis of fragmentation patterns. For aliphatic amides, characteristic fragmentation pathways include α-cleavage at the carbonyl group and McLafferty rearrangement if a γ-hydrogen is available. jove.comnih.govlibretexts.org For this compound, α-cleavage would lead to the formation of characteristic acylium ions. The fragmentation of the hexenyl group would also produce a distinct pattern of ions.

Table 5: Plausible High-Resolution Mass Spectrometry Data for this compound

| Ion | m/z (Calculated for C₁₂H₂₂N₂O₂) | Fragmentation Pathway |

| [M+H]⁺ | 227.1754 | Molecular ion (ESI) |

| [M]⁺˙ | 226.1676 | Molecular ion (EI) |

| 144 | Cleavage of the C-N bond of the hexenyl group | |

| 114 | McLafferty rearrangement on the adipamide (B165785) side | |

| 83 | Hexenyl cation [C₆H₁₁]⁺ | |

| 55 | Butenyl cation [C₄H₇]⁺ | |

| 44 | [CONH₂]⁺ fragment |

This data is illustrative and based on common fragmentation patterns of long-chain aliphatic amides and alkenyl compounds. nih.gov

X-ray Crystallography in the Study of this compound Molecular Packing (if crystalline forms are obtained)

Should crystalline forms of this compound be obtained, X-ray crystallography would be an indispensable technique for elucidating its precise three-dimensional molecular structure and packing. This method provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's macroscopic properties.

Detailed Research Findings from Analogous Polyamides:

Research on various aliphatic polyamides reveals common crystalline structures and packing motifs that are relevant to the potential structure of this compound. The crystal structures of polyamides are significantly influenced by the strong hydrogen bonds that form between the amide groups of adjacent polymer chains. acs.orgresearchgate.net These hydrogen bonds typically lead to the formation of sheet-like structures. acs.org

The arrangement of these sheets and the conformation of the aliphatic chains between the amide groups determine the specific crystalline form. For many even-even nylons, such as nylon 6,6 (polyhexamethylene adipamide), two primary crystalline forms, α and β, are observed. royalsocietypublishing.org The α-form is characterized by a triclinic unit cell where adjacent hydrogen-bonded sheets are progressively staggered. royalsocietypublishing.org The β-form exhibits a similar molecular geometry but with a different packing arrangement. royalsocietypublishing.org

Wide-angle X-ray diffraction (WAXD) is a key technique used to study the crystal structure of polyamides. acs.org WAXD patterns of semi-crystalline polyamides typically show characteristic diffraction peaks that correspond to the interchain distance within a hydrogen-bonded sheet and the distance between these sheets. acs.org For instance, in many nylons, strong reflections are observed at spacings around 0.44 nm and 0.37-0.38 nm, corresponding to these distances respectively. acs.orgmdpi.com

The molecular packing in aliphatic polyamides is also influenced by the length and conformation of the methylene (-CH2-) units. The backbone of aliphatic polyamides often adopts a planar zig-zag conformation upon crystallization. sci-hub.se The presence of the hex-5-enyl group in this compound introduces a point of unsaturation which could influence the regularity of chain packing and potentially lead to different crystalline morphologies compared to fully saturated polyamides.

The study of single crystals, often grown from dilute solutions, using techniques like transmission electron microscopy (TEM) and selected-area electron diffraction (SAED), provides further insight into the crystal habit and unit cell parameters. acs.orgacs.org For example, studies on a series of polyamides with long diacid segments have shown that they form lath-like, chain-folded lamellar crystals. acs.org

Hypothetical Crystallographic Data for this compound:

Based on the analysis of similar polyamides, a hypothetical data table for a crystalline form of this compound can be constructed. This table illustrates the type of information that would be obtained from an X-ray crystallography study.

| Crystallographic Parameter | Hypothetical Value (α-form) | Significance |

| Crystal System | Triclinic | Describes the symmetry of the unit cell. |

| Space Group | P-1 | Defines the symmetry elements within the unit cell. |

| a (Å) | ~4.9 | Unit cell dimension. |

| b (Å) | ~5.4 | Unit cell dimension. |

| c (Å) (fiber axis) | Variable | Unit cell dimension, dependent on the repeating unit length. |

| α (°) | ~49 | Angle between b and c axes. |

| β (°) | ~77 | Angle between a and c axes. |

| γ (°) | ~63 | Angle between a and b axes. |

| Inter-sheet spacing (d100) (nm) | ~0.44 | Distance between hydrogen-bonded sheets. acs.org |

| Intra-sheet spacing (d010) (nm) | ~0.37 | Distance between polymer chains within a sheet. acs.org |

Note: The unit cell parameters are based on known data for similar polyamides like nylon 6,6 and are purely illustrative for this compound. royalsocietypublishing.org The actual values would need to be determined experimentally.

The molecular packing in crystalline polyamides is a result of the interplay between hydrogen bonding, van der Waals forces, and conformational preferences of the aliphatic chains. researchgate.netnih.gov The efficiency of hydrogen bonding is a primary driver for crystallization, leading to thermodynamically stable structures. nih.gov The presence of the terminal double bond in the hex-5-enyl group of this compound might introduce packing disruptions or could potentially be used for post-polymerization modifications, which would, in turn, affect the crystalline structure.

Computational and Theoretical Chemistry Studies on N Hex 5 Enyladipamide

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. For N-Hex-5-enyladipamide, QM calculations can reveal crucial information about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Property Prediction and Reaction Pathway Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying molecules of the size and complexity of this compound.

By applying DFT, one can predict a range of electronic properties. Key among these are the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the locations of these orbitals would likely indicate the reactive sites, with the electron-rich amide groups and the π-system of the hexenyl chain being primary areas of interest.

Furthermore, DFT is an invaluable tool for mapping out potential reaction pathways. For instance, in the context of polymerization, DFT calculations can be used to model the transition states and intermediates involved in the amidation reaction, providing insights into the reaction mechanism and kinetics. Similarly, the reactivity of the terminal double bond in addition reactions or radical-initiated processes can be thoroughly investigated. DFT has been successfully used to study the photodegradation pathways of aliphatic polyamides by analyzing bond dissociation energies and identifying the most likely points of chain scission under UV radiation. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical data that would be generated from a DFT calculation.

High-Level Ab Initio Calculations for Benchmark Data and Energetic Characterization

For situations demanding higher accuracy, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more expensive than DFT, these methods provide benchmark-quality data for key energetic properties.

These calculations would be particularly useful for obtaining a precise rotational energy barrier for the amide bond, which is crucial for understanding the molecule's conformational preferences. They can also provide highly accurate bond dissociation energies for the various C-H, C-C, C-N, and N-H bonds within this compound, which is fundamental for predicting its thermal stability and degradation pathways. Such high-level calculations on model compounds analogous to the repeating units of polyamides have been instrumental in refining the parameters used in less computationally intensive models. researchgate.net

Molecular Modeling and Simulation for Conformational Dynamics and Flexibility Analysis

While quantum mechanics provides a detailed picture of the electronic structure, molecular modeling and simulation techniques are essential for exploring the vast conformational landscape and dynamic behavior of a flexible molecule like this compound over time.

Molecular Dynamics (MD) Simulations of this compound Conformational Space

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and flexes over time. For this compound, an MD simulation would illuminate the dynamic interplay between the flexible aliphatic chain, the relatively rigid amide groups, and the terminal hexenyl group.

A key output of MD simulations is the radial distribution function, which can describe the probability of finding one part of the molecule at a certain distance from another. This is particularly useful for understanding the potential for intramolecular hydrogen bonding between the two amide groups. Furthermore, by simulating the molecule in different solvent environments, one can predict its solubility and aggregation behavior. Extensive MD simulations have been performed on various polyamide systems to understand their physical, mechanical, and thermal properties, as well as transport phenomena in polyamide membranes. researchgate.netdntb.gov.uamdpi.com

Monte Carlo Methods for Statistical Conformational Sampling

Monte Carlo (MC) methods offer a complementary approach to MD for exploring the conformational space of a molecule. Instead of following a deterministic trajectory, MC methods generate a series of random conformational changes, which are then accepted or rejected based on their energetic favorability.

This approach is particularly effective for overcoming energy barriers and achieving a more comprehensive sampling of the possible conformations of this compound. By analyzing the distribution of conformers generated by an MC simulation, one can determine the most probable shapes the molecule will adopt in solution, which in turn influences its macroscopic properties.

Reaction Mechanism Elucidation through Computational Transition State Search for this compound Intermediates

Understanding the mechanisms of reactions involving this compound, such as its polymerization or the chemical modification of its alkenyl group, hinges on identifying the transition states of these processes. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate.

Computational transition state searches are sophisticated algorithms that locate these saddle points on the potential energy surface. For the polymerization of this compound, a transition state search could elucidate the mechanism of amide bond formation, helping to optimize reaction conditions. For reactions involving the double bond, such as epoxidation or thiol-ene click reactions, this method can clarify the stereochemical and regiochemical outcomes. Recent advancements in computational methods have significantly improved the efficiency and reliability of finding transition states for chemical reactions.

Table 2: Illustrative Data from a Hypothetical Transition State Search for the Polymerization of this compound

| Parameter | Value | Significance |

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur; dictates the reaction rate. |

| Key Bond Distance in TS | C-N: 1.8 Å | The distance between the reacting carbon and nitrogen atoms at the transition state. |

| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency in the vibrational analysis confirms the structure as a true transition state. |

Note: This table presents hypothetical data that would be the output of a computational transition state search.

Predictive Modeling of Molecular Interactions Involving this compound (e.g., solvent effects, hydrogen bonding)

Computational modeling provides a powerful lens for predicting the intricate molecular interactions of this compound in various chemical environments. These predictive studies are crucial for understanding its behavior in solution and its potential to interact with other molecules, which underpins its application in polymer chemistry and materials science.

Explicit solvent models, typically employed in molecular dynamics (MD) simulations, provide a more detailed, atomistic picture. biorxiv.org In these simulations, the this compound molecule is surrounded by a large number of individual solvent molecules. This approach allows for the direct observation of specific solute-solvent interactions, such as the formation and dynamics of hydrogen bonds. nih.govbiorxiv.org MD simulations can reveal the structure of the solvent shell around the molecule and calculate key thermodynamic properties like the free energy of solvation through methods like free energy perturbation. For this compound, simulations could quantify the differential solvation of its hydrophobic hexenyl and aliphatic backbone versus its hydrophilic amide functionalities.

Hydrogen Bonding: The two amide groups in this compound are key to its interaction profile, acting as both hydrogen bond donors (N-H) and acceptors (C=O). optica.org Computational methods are employed to predict the geometry, strength, and dynamics of these hydrogen bonds. Quantum mechanical calculations can be used to determine the interaction energies of this compound forming dimers or larger aggregates through intermolecular hydrogen bonds. optica.org These calculations often reveal that the N-H···O=C hydrogen bonds are strong and highly directional, playing a significant role in the structure of materials derived from this monomer. researchgate.net

Furthermore, multiscale modeling approaches can be used to understand hydrogen bonding in larger systems, such as a melt of polyamide-like molecules. researchgate.net Geometric criteria, such as the distance between donor and acceptor atoms and the angle of the hydrogen bond, are used in simulations to identify and quantify the extent of hydrogen bonding. researchgate.netmdpi.com For this compound, such studies could predict its tendency to form extended hydrogen-bonded networks, a critical factor for the mechanical properties of resulting polymers.

Below is an interactive data table illustrating hypothetical interaction energies of this compound in different solvent environments, as would be predicted by computational models.

| Interaction Type | Solvent | Predicted Interaction Energy (kcal/mol) | Computational Method |

| Intramolecular H-Bond | Gas Phase | -3.5 | DFT (B3LYP/6-31G*) |

| Dimer (Intermolecular H-Bond) | Water (implicit) | -8.2 | QM/MM |

| Dimer (Intermolecular H-Bond) | Dioxane (implicit) | -9.5 | QM/MM |

| Solvation Free Energy | Water (explicit) | -15.7 | MD/FEP |

| Solvation Free Energy | Hexane (explicit) | -4.1 | MD/FEP |

Structure-Property Relationships via Computational Methods (focus on electronic or conformational properties, not physical or biological)

Computational chemistry offers profound insights into the relationship between the three-dimensional structure of this compound and its intrinsic electronic and conformational properties. These studies typically utilize quantum chemical methods to elucidate how its atomic arrangement dictates its behavior at a molecular level.

Electronic Properties: The electronic character of this compound is governed by its constituent functional groups: the two amide linkages and the terminal alkene. Density Functional Theory (DFT) is a common method to investigate these properties. ijcce.ac.ir Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. For this compound, the HOMO is expected to be localized primarily on the electron-rich terminal C=C double bond and the oxygen atoms of the amide groups, indicating these are the most likely sites for electrophilic attack. acs.orgresearchgate.net The LUMO would likely be distributed over the carbonyl carbons and the N-H bonds, highlighting the regions susceptible to nucleophilic attack. uio.noresearchgate.net The energy gap between the HOMO and LUMO is a critical descriptor of the molecule's chemical reactivity and stability. researchgate.net

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map visually represents the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. ijcce.ac.irresearchgate.net For this compound, the MEP would show strong negative potentials around the carbonyl oxygen atoms, confirming their role as hydrogen bond acceptors, while positive potentials would be located around the N-H protons, identifying them as hydrogen bond donors.

The following data table shows hypothetical electronic properties for this compound calculated using DFT.

| Electronic Property | Calculated Value | Method |

| HOMO Energy | -6.8 eV | DFT (B3LYP/6-311++G(d,p)) |

| LUMO Energy | -0.5 eV | DFT (B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | 6.3 eV | DFT (B3LYP/6-311++G(d,p)) |

| Dipole Moment | 4.2 D | DFT (B3LYP/6-311++G(d,p)) |

Conformational Properties: this compound is a flexible molecule with multiple rotatable single bonds in its aliphatic backbone. Conformational analysis using computational methods aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. ut.eeresearchgate.net By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped out. frontiersin.org The minima on this surface correspond to stable conformers. frontiersin.org

For this compound, important conformational degrees of freedom include the rotation around the C-C bonds of the adipic acid and hexenyl moieties. Quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2) or DFT, are used to accurately calculate the relative energies of different conformers. rsc.org These studies can reveal whether the molecule prefers an extended, linear shape or a more folded conformation, possibly stabilized by weak intramolecular hydrogen bonds or other non-covalent interactions. rsc.org Understanding the conformational preferences is essential as it directly impacts how the molecules pack in a solid state or align during polymerization.

The table below presents hypothetical relative energies for different conformers of this compound.

| Conformer | Key Dihedral Angle(s) (C-C-C-C) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Global Minimum (Extended) | 180°, 180° | 0.00 | 75% |

| Folded Conformer 1 | 60°, 180° | 1.25 | 15% |

| Folded Conformer 2 | 60°, 60° | 2.10 | 10% |

Integration of N Hex 5 Enyladipamide in Advanced Materials and Supramolecular Systems Research

N-Hex-5-enyladipamide as a Building Block in Polymer Science

This compound, a bifunctional monomer, possesses both a polymerizable alkene group and two secondary amide functionalities. This unique combination of reactive sites allows for its integration into advanced polymer architectures through various synthetic strategies. The presence of the terminal double bond enables its participation in addition polymerization, while the amide groups introduce the potential for hydrogen bonding and other non-covalent interactions, influencing the final properties of the material.

Design and Synthesis of this compound-Based Copolymers via Polymerization of the Alkene Moiety

The terminal alkene moiety of this compound serves as a versatile handle for its incorporation into copolymeric structures. Copolymerization of this monomer with other vinyl or olefinic comonomers can be achieved through several established polymerization techniques, including free-radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), and coordination polymerization. The choice of polymerization method and comonomer allows for the tailoring of the resulting copolymer's properties, such as molecular weight, composition, and architecture.

For instance, copolymerization with ethylene (B1197577), catalyzed by transition metal complexes, could yield functionalized polyethylenes. Research on the copolymerization of ethylene with other ω-alkenyl-functionalized monomers, such as N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, has demonstrated the feasibility of incorporating bulky, functional side chains onto a polyethylene (B3416737) backbone. mdpi.com In such a scenario, this compound would introduce amide functionalities, potentially enhancing properties like adhesion, dyeability, and hydrophilicity of the resulting polyolefin.

The synthesis of such copolymers would typically involve the reaction of this compound with a suitable comonomer in the presence of a catalyst or initiator under controlled temperature and pressure. The reactivity ratios of the comonomers would be a critical parameter, dictating the distribution of the this compound units along the polymer chain, which could range from random to alternating or block-like arrangements.

A hypothetical copolymerization of this compound with a generic vinyl monomer (M2) can be represented as follows:

Table 1: Hypothetical Copolymerization Parameters for this compound (M1)

| Parameter | Description | Potential Value/Method |

|---|---|---|

| Comonomer (M2) | e.g., Ethylene, Styrene, Acrylates | Varies |

| Polymerization Type | Free-radical, Controlled-radical, Coordination | Varies |

| Initiator/Catalyst | e.g., AIBN, Transition Metal Complex | Varies |

| Solvent | Toluene, Dichloromethane | Varies |

| Temperature | 60-100 °C | Varies |

The resulting copolymers, featuring pendant adipamide (B165785) moieties, would be amenable to further post-polymerization modifications, offering a platform for creating a diverse range of functional materials.

Cross-linking and Polymer Network Formation Using the Unsaturated Linker

The terminal alkene of this compound provides a reactive site for cross-linking polymer chains, leading to the formation of robust polymer networks. This can be achieved through several chemical strategies. One common method is thiol-ene click chemistry, a highly efficient and selective reaction between a thiol and an alkene. mdpi.comnih.gov If this compound is first polymerized or copolymerized through a different mechanism (e.g., condensation of a diacid with a diamine containing the hexenyl group), the pendant alkene groups can then be reacted with a multifunctional thiol cross-linker to form a three-dimensional network. This approach is widely used in the formation of hydrogels and elastomers. mdpi.comresearchgate.net

Alternatively, if this compound is used as a monomer in a step-growth polymerization with comonomers that also contain unsaturation, the resulting unsaturated polyamide can be cross-linked through the alkene groups via vulcanization-type reactions using sulfur or peroxides, or through metathesis reactions. Recent work has shown that unsaturation in polyamide backbones can survive harsh polymerization conditions and be used for subsequent derivatization and cross-linking. rsc.orgrsc.org

The formation of dynamic covalent networks is another possibility. For instance, amide-imide exchange reactions can create dynamic polymer networks that exhibit properties of both thermosets and thermoplastics. nih.gov While not directly involving the alkene, this highlights the versatility of the amide functionality present in this compound for creating advanced network structures.

The density of cross-links, which significantly influences the mechanical properties of the network (e.g., modulus, swelling behavior), can be controlled by the initial concentration of this compound in the polymer or by the stoichiometry of the cross-linking agent.

Supramolecular Assembly and Self-Organization Investigations of this compound

The presence of two secondary amide groups in this compound makes it an excellent candidate for studies in supramolecular chemistry. These groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), driving the self-assembly of the molecule into ordered, non-covalent structures.

Engineering of Non-Covalent Interactions for Ordered Structures (e.g., hydrogen bonding, van der Waals forces)

The primary driving force for the self-organization of this compound is expected to be intermolecular hydrogen bonding between the amide groups. Polyamides are well-known for their strong hydrogen bonding networks, which dictate their crystalline structure and mechanical properties. aip.orgnih.gov In the case of this compound, the two amide groups can engage in multiple hydrogen bonds with neighboring molecules, leading to the formation of one-dimensional tapes or two-dimensional sheets. The regular spacing of the amide groups along the molecular backbone would favor the formation of well-defined, repeating hydrogen bond motifs.

Host-Guest Chemistry and Complexation Studies with this compound Motifs

The amide groups of this compound can also serve as binding sites for guest molecules or ions. The carbonyl oxygens are Lewis basic and can coordinate to metal cations or participate in hydrogen bonding with donor guest molecules. While this compound itself is an open-chain molecule, the principles of host-guest chemistry observed in macrocyclic and foldamer systems containing amide functionalities can be extrapolated.

For example, aromatic amide macrocycles are known to form stable complexes with a variety of guest molecules through a combination of hydrogen bonding, π-stacking, and electrostatic interactions. researchgate.netmdpi.com While this compound is aliphatic, the fundamental ability of the amide group to act as a recognition site remains. It could potentially form complexes with species that can bridge the two amide groups or interact with them individually.

Furthermore, if this compound were to be incorporated into a larger, pre-organized structure, such as a polymer or a macrocycle, the adipamide units could collectively create a well-defined binding cavity. The study of such systems would involve techniques like NMR titration, isothermal titration calorimetry (ITC), and mass spectrometry to determine the binding affinity and stoichiometry of the host-guest complexes. The complexation behavior could be tuned by modifying the chemical environment, such as the solvent polarity or pH.

Exploration of Functional Materials Utilizing this compound Motifs

The unique bifunctionality of this compound opens up avenues for the creation of a wide range of functional materials with tailored properties. By leveraging both its polymerizable alkene and its hydrogen-bonding amide groups, materials with enhanced mechanical, thermal, and chemical properties can be designed.

The incorporation of this compound into common polymers can be used to introduce specific functionalities. For instance, blending or copolymerizing it with commodity plastics could improve their surface properties, such as wettability and adhesion, due to the polar amide groups. The synthesis of functional polyamides from monomers containing additional reactive groups is a well-established strategy for creating materials for specific applications, including biomaterials and membranes. tandfonline.comrsc.org

The ability of the terminal alkene to undergo "click" reactions like thiol-ene coupling allows for the straightforward post-polymerization functionalization of materials containing this compound units. rsc.orgrsc.org This enables the attachment of a wide variety of molecules, including bioactive compounds, dyes, or other functional moieties, to create materials for applications in fields such as drug delivery, sensing, and coatings. appleacademicpress.comresearchgate.net For example, a surface grafted with a polymer containing this compound could be subsequently modified with antimicrobial peptides via the alkene handle.

Furthermore, the self-assembly properties of the adipamide motif can be exploited to create structured materials on the nanoscale. For example, the formation of fibrous networks driven by hydrogen bonding could be used to create gels for tissue engineering scaffolds or as templates for the synthesis of other materials. The combination of covalent polymerization and supramolecular assembly offers a powerful tool for the hierarchical structuring of materials.

Table 2: Potential Applications of Functional Materials Based on this compound

| Material Type | Functionalization Strategy | Potential Application |

|---|---|---|

| Functionalized Polyolefins | Copolymerization of alkene | Adhesives, compatibilizers, printable films |

| Cross-linked Polyamide Networks | Thiol-ene reaction on pendant alkenes | Hydrogels, elastomers, coatings |

| Supramolecular Gels | Self-assembly via hydrogen bonding | Tissue engineering, drug delivery |

The research into materials derived from this compound is still in its early stages, but the fundamental chemistry of its constituent functional groups suggests a rich field of possibilities for the development of new and advanced materials.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethylene |

| Styrene |

| N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters |

| AIBN (Azobisisobutyronitrile) |

| Sulfur |

Role in Surface Chemistry and Thin Film Formation Research

Similarly, there is a lack of published research on the role of this compound in surface chemistry or the formation of thin films. The molecular structure of this compound suggests potential for surface modification or as a precursor in thin film deposition, for instance, through polymerization of the vinyl group to form a functional coating. Nevertheless, no experimental data or theoretical studies are available to substantiate any specific role or application in these areas. Research into related long-chain diamides or functionalized polyamides exists, but a direct connection to this compound has not been established in the scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.